Ethyl 3-bromo-2-(bromomethyl)propionate

Catalog No.
S795331
CAS No.
58539-11-0
M.F
C6H10Br2O2
M. Wt
273.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-2-(bromomethyl)propionate

CAS Number

58539-11-0

Product Name

Ethyl 3-bromo-2-(bromomethyl)propionate

IUPAC Name

ethyl 3-bromo-2-(bromomethyl)propanoate

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

InChI

InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2-4H2,1H3

InChI Key

GKSCTYSHDIGNGC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CBr)CBr

Canonical SMILES

CCOC(=O)C(CBr)CBr

Application in Organic Synthesis

Ethyl 3-bromo-2-(bromomethyl)propionate is an organic compound with the molecular formula C₆H₁₀Br₂O₂ and a molecular weight of 273.95 g/mol. It features a propionate group, which is a carboxylic acid derivative, and two bromine atoms attached to the carbon chain. The compound is typically encountered as a colorless to pale yellow liquid and is known for its reactivity due to the presence of bromine atoms, which can participate in various

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or other functional groups.

For example, one reaction involves ethyl bromopropionate reacting with alkali metal methylene bromide to produce ethyl 3-bromo-2-methylpropionate .

Ethyl 3-bromo-2-(bromomethyl)propionate can be synthesized through several methods:

  • Bromination of Propionic Acid Derivatives: Starting from propionic acid derivatives, bromination reactions using bromine or phosphorus tribromide can introduce bromine atoms at the desired positions.
  • Alkylation Reactions: The compound can also be synthesized via alkylation of ethyl propionate with bromoalkanes under basic conditions.
  • Reflux with Sulfuric Acid: A common laboratory method involves refluxing a mixture of 3-bromo-2-(bromomethyl)propanoic acid with sulfuric acid to yield ethyl 3-bromo-2-(bromomethyl)propionate .

Ethyl 3-bromo-2-(bromomethyl)propionate serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its reactivity.
  • Chemical Industry: This compound acts as a building block for the production of agrochemicals and other specialty chemicals .
  • Research: It is utilized in laboratory research for studying reaction mechanisms involving halogenated compounds.

Interaction studies involving ethyl 3-bromo-2-(bromomethyl)propionate primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. The compound's ability to undergo nucleophilic substitution makes it a valuable reagent for synthesizing more complex molecules. Additionally, studies on its toxicity and environmental impact are essential for understanding its safety profile .

Ethyl 3-bromo-2-(bromomethyl)propionate shares structural similarities with several other halogenated compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 3-bromopropionateC₅H₉BrO₂Contains one bromine atom; less reactive
Methyl 3-bromo-2-(bromomethyl)propionateC₆H₉Br₂O₂Similar structure; methyl instead of ethyl
Propyl 3-bromo-2-(bromomethyl)propionateC₇H₁₃Br₂O₂Contains propyl group; different reactivity

Ethyl 3-bromo-2-(bromomethyl)propionate's unique feature lies in its dual bromination at the second and third positions, enhancing its reactivity compared to related compounds that contain fewer halogen substituents .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58539-11-0

Wikipedia

Ethyl 3-bromo-2-(bromomethyl)propionate

Dates

Last modified: 08-15-2023

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